Cas no 2137781-69-0 (Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate)

Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate is a versatile epoxy-functionalized ester compound, characterized by its oxirane (epoxide) and tetrahydropyran structural motifs. The presence of the reactive epoxide group enables its use as a crosslinking agent or intermediate in polymer synthesis, while the ester functionality offers compatibility with a range of organic reactions. This compound is particularly valuable in the development of specialty resins, coatings, and adhesives, where its bifunctional reactivity enhances material properties such as toughness and chemical resistance. Its stable tetrahydropyran ring contributes to improved hydrolytic stability, making it suitable for applications requiring durability under harsh conditions. The compound is typically handled under controlled conditions due to the reactivity of the epoxide group.
Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate structure
2137781-69-0 structure
商品名:Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate
CAS番号:2137781-69-0
MF:C10H16O4
メガワット:200.231643676758
CID:6349551
PubChem ID:165843956

Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate 化学的及び物理的性質

名前と識別子

    • EN300-704523
    • 2137781-69-0
    • methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate
    • Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate
    • インチ: 1S/C10H16O4/c1-12-9(11)6-10(8-7-14-8)2-4-13-5-3-10/h8H,2-7H2,1H3
    • InChIKey: JGCYONJEYSEKEE-UHFFFAOYSA-N
    • ほほえんだ: O1CC1C1(CC(=O)OC)CCOCC1

計算された属性

  • せいみつぶんしりょう: 200.10485899g/mol
  • どういたいしつりょう: 200.10485899g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 48.1Ų

Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-704523-0.1g
methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate
2137781-69-0 95.0%
0.1g
$1068.0 2025-03-12
Enamine
EN300-704523-5.0g
methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate
2137781-69-0 95.0%
5.0g
$3520.0 2025-03-12
Enamine
EN300-704523-0.25g
methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate
2137781-69-0 95.0%
0.25g
$1117.0 2025-03-12
Enamine
EN300-704523-10.0g
methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate
2137781-69-0 95.0%
10.0g
$5221.0 2025-03-12
Enamine
EN300-704523-0.5g
methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate
2137781-69-0 95.0%
0.5g
$1165.0 2025-03-12
Enamine
EN300-704523-1.0g
methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate
2137781-69-0 95.0%
1.0g
$1214.0 2025-03-12
Enamine
EN300-704523-2.5g
methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate
2137781-69-0 95.0%
2.5g
$2379.0 2025-03-12
Enamine
EN300-704523-0.05g
methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate
2137781-69-0 95.0%
0.05g
$1020.0 2025-03-12

Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate 関連文献

Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetateに関する追加情報

Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate (CAS No. 2137781-69-0): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate, identified by the chemical identifier CAS No. 2137781-69-0, is a significant compound in the realm of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered attention for its utility as an intermediate in the synthesis of various bioactive molecules. The presence of both oxiran and acetate functional groups makes it a versatile building block for medicinal chemists.

The compound's structure, featuring a cyclic ether moiety linked to an acetic acid derivative, provides a stable yet reactive platform for further chemical modifications. Such structural features are highly valued in drug discovery processes, where precision and reactivity are paramount. The oxiran ring, in particular, is known for its ability to participate in nucleophilic substitution reactions, making it an excellent candidate for introducing diverse functional groups into a molecular framework.

In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies, many of which rely on complex molecular architectures. Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate plays a crucial role in this context by serving as a precursor for more intricate pharmacophores. Its incorporation into drug candidates has been explored in several therapeutic areas, including oncology, neurology, and anti-inflammatory treatments.

One of the most compelling applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By leveraging the reactivity of the oxiran group, researchers have been able to design molecules that specifically target and inhibit aberrant kinase activity. This approach has led to the discovery of several promising drug candidates that are currently undergoing preclinical evaluation.

The acetate moiety in Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate also contributes to its utility as a pharmaceutical intermediate. Acetate derivatives are well-known for their ability to enhance solubility and metabolic stability, which are critical factors in drug development. The combination of these properties makes this compound an attractive choice for medicinal chemists seeking to optimize their drug candidates.

Recent advancements in synthetic methodologies have further highlighted the importance of Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate. Techniques such as transition metal-catalyzed cross-coupling reactions have enabled more efficient and scalable synthesis of complex molecules incorporating this intermediate. These improvements have not only reduced production costs but also opened up new possibilities for structural diversification.

The compound's role extends beyond kinase inhibition. It has also been utilized in the development of novel antimicrobial agents. With the rise of antibiotic-resistant pathogens, there is an urgent need for new therapeutic strategies. The structural features of Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate allow for the design of molecules that can interact with bacterial enzymes or cell wall components, leading to effective antimicrobial activity.

In conclusion, Methyl 2-[4-(oxiran-2-yl)oxan-4-yl]acetate (CAS No. 2137781-69-0) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural attributes and reactivity make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As synthetic chemistry continues to evolve, the applications of this compound are expected to expand, contributing further to the advancement of modern medicine.

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